3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (CAS 1423117-50-3) is a highly specialized, bifunctional aliphatic building block critical for advanced pharmaceutical intermediate synthesis. Structurally, it integrates a terminal secondary methylamine—optimized for controlled nucleophilic substitution and cross-coupling—with a stable, non-nucleophilic 3,3-dimethylurea moiety. This pre-assembled scaffold allows process and medicinal chemists to directly install a polar, hydrogen-bond-accepting solubilizing group in a single step. For procurement, its primary value lies in its high purity profile, which minimizes downstream purification bottlenecks typically associated with stepwise urea formation, and its precise steric environment that prevents the over-alkylation common to primary amine analogs [1].
Procurement strategies that substitute 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea with simpler analogs, such as 3-(2-aminoethyl)-1,1-dimethylurea (the primary amine variant) or N,N'-dimethylethylenediamine, frequently encounter severe process inefficiencies. The primary amine analog introduces an uncontrolled hydrogen bond donor, which not only alters the target API's pharmacokinetic profile but also leads to competitive bis-arylation during SNAr coupling steps, drastically reducing yields. Conversely, utilizing a simple diamine requires late-stage urea formation using hazardous reagents like triphosgene or dimethylcarbamoyl chloride, adding synthetic steps, increasing waste generation, and complicating regulatory compliance in scale-up environments [1].
When coupling the ethylenediamine linker to a heteroaryl chloride core, the substitution degree of the reacting amine dictates the impurity profile. Comparative process studies demonstrate that 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea undergoes mono-arylation with >98% selectivity. In contrast, the primary amine comparator, 3-(2-aminoethyl)-1,1-dimethylurea, yields up to 18% of the undesired bis-arylated byproduct under identical basic conditions, necessitating resource-intensive chromatographic separation[1].
| Evidence Dimension | Mono-arylation selectivity and bis-arylation impurity formation |
| Target Compound Data | >98% desired mono-coupled product, <1% bis-arylated impurity |
| Comparator Or Baseline | 3-(2-aminoethyl)-1,1-dimethylurea (primary amine): 78% mono-coupled, 18% bis-arylated impurity |
| Quantified Difference | 20% absolute increase in target yield; >90% reduction in bis-arylation impurities |
| Conditions | SNAr coupling with 2,4-dichloropyrimidine, DIPEA, iPrOH, 80°C, 12 hours |
Eliminating bis-arylation impurities directly reduces purification costs and improves overall mass efficiency in API manufacturing.
Procuring the pre-assembled 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea scaffold bypasses the need for late-stage urea installation. Traditional routes using N,N'-dimethylethylenediamine require coupling followed by reaction with dimethylcarbamoyl chloride. Utilizing the target compound condenses a three-step sequence into a single coupling event, improving the overall volumetric productivity and eliminating the handling of toxic carbamoylating agents at scale [1].
| Evidence Dimension | Synthetic step count and overall process yield |
| Target Compound Data | 1-step installation; 85% overall yield |
| Comparator Or Baseline | N,N'-dimethylethylenediamine + post-coupling urea formation: 3 steps; 58% overall yield |
| Quantified Difference | Elimination of 2 synthetic steps; 27% absolute increase in overall yield |
| Conditions | Pilot-scale synthesis of urea-functionalized kinase inhibitor intermediates |
Reducing step count and avoiding hazardous reagents significantly lowers the cost of goods sold (COGS) and accelerates scale-up timelines.
The choice of linker directly impacts the pharmacokinetic viability of the final molecule. The target compound incorporates a methyl group on the linking nitrogen, resulting in a tertiary amine/amide post-coupling and effectively removing one hydrogen bond donor (HBD) compared to its primary amine counterpart. This structural difference consistently yields higher apparent permeability (Papp) in PAMPA models, a critical metric for oral bioavailability and CNS penetration[1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count and PAMPA Permeability (Papp) |
| Target Compound Data | Post-coupling HBD contribution = 1 (from urea NH); Papp typically >15 × 10^-6 cm/s |
| Comparator Or Baseline | 3-(2-aminoethyl)-1,1-dimethylurea: Post-coupling HBD contribution = 2; Papp typically <5 × 10^-6 cm/s |
| Quantified Difference | 3-fold improvement in passive membrane permeability |
| Conditions | In vitro PAMPA assay at pH 7.4 |
Selecting the N-methylated building block proactively addresses permeability bottlenecks in early-stage drug discovery, reducing attrition rates.
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is exceptionally well-suited for the rapid elaboration of heterocyclic cores in kinase inhibitor programs. The pre-installed dimethylurea group acts as a potent, metabolically stable solubilizing moiety, while the secondary amine ensures clean SNAr coupling to halogenated pyrimidines or quinolines without the risk of cross-linking [1].
In neuropharmacology, minimizing hydrogen bond donors is critical for blood-brain barrier (BBB) penetration. This compound allows chemists to append a highly polar, water-solubilizing urea group while keeping the HBD count strictly controlled, making it a superior choice over primary amine-linked ureas for CNS-targeted libraries [2].
For industrial manufacturing, this building block is procured to streamline synthetic routes. By avoiding the use of dimethylcarbamoyl chloride or phosgene equivalents in late-stage API synthesis, process chemists can design safer, greener, and more easily scalable manufacturing routes with significantly improved overall mass efficiency [3].